2-(4-methoxyphenyl)-N-(2-naphthyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-naphthalen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-22-18-10-6-14(7-11-18)12-19(21)20-17-9-8-15-4-2-3-5-16(15)13-17/h2-11,13H,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMWDWINIFGCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 4 Methoxyphenyl N 2 Naphthyl Acetamide
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(4-methoxyphenyl)-N-(2-naphthyl)acetamide, the most logical disconnection is at the amide bond (C-N bond). This bond can be conceptually cleaved, leading to two primary precursors: (4-methoxyphenyl)acetic acid and naphthalen-2-amine. This disconnection is based on the well-established reliability of amide bond formation reactions.
Target Molecule: this compound
Disconnection: Amide C-N bond
Precursors: (4-methoxyphenyl)acetic acid and naphthalen-2-amine
These precursors are readily available or can be synthesized through established methods, making this retrosynthetic route highly feasible.
Classical Synthetic Routes for Acetamide (B32628) Formation
The formation of the acetamide linkage is a cornerstone of organic synthesis. Classical routes typically involve the coupling of a carboxylic acid (or its activated derivative) with an amine.
The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that releases a molecule of water. This reaction is often thermodynamically unfavorable under ambient conditions and requires activation of the carboxylic acid or harsh reaction conditions to drive the equilibrium towards the product. core.ac.uk
A common strategy is the use of coupling reagents to activate the carboxylic acid. These reagents react with the carboxylic acid to form a more reactive intermediate, which is then readily attacked by the amine. A variety of coupling reagents are available, each with its own advantages and disadvantages in terms of reactivity, cost, and by-product formation. peptide.comsigmaaldrich.com
| Coupling Reagent | Activating Group | Key Features |
| Carbodiimides (e.g., DCC, EDC) | O-acylisourea | Widely used, effective. DCC can lead to insoluble urea (B33335) byproducts. peptide.com |
| Phosphonium Salts (e.g., BOP, PyBOP) | Phosphonium ester | High coupling efficiency, low racemization. sigmaaldrich.com |
| Uronium/Aminium Salts (e.g., HBTU, HATU) | Uronium/Aminium ester | Fast reaction rates, low racemization. HATU is particularly effective for sterically hindered couplings. peptide.comsigmaaldrich.com |
| 1,1'-Carbonyldiimidazole (CDI) | Acylimidazole | Mild conditions, byproducts are gaseous. |
Optimization Parameters for the synthesis of this compound would involve screening various coupling reagents, solvents, bases, and reaction temperatures.
Solvent: Aprotic solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are commonly used. The choice of solvent can influence the solubility of reactants and the reaction rate.
Base: A non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine.
Temperature: Reactions are typically run at room temperature, but heating may be required for less reactive substrates.
An alternative classical approach is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride . (4-methoxyphenyl)acetic acid can be converted to (4-methoxyphenyl)acetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with naphthalen-2-amine, usually in the presence of a base to scavenge the HCl byproduct.
Synthesis of Naphthalen-2-amine:
Naphthalen-2-amine, also known as β-naphthylamine, can be synthesized via several methods. A historically significant method is the Bucherer reaction . wikipedia.orgresearchgate.net This reaction involves the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia. wikipedia.orgyoutube.com Specifically, 2-naphthol (B1666908) is heated with ammonium (B1175870) sulfite to yield naphthalen-2-amine. nih.gov The Bucherer reaction is reversible. wikipedia.orgyoutube.com
Synthesis of (4-methoxyphenyl)acetic acid:
(4-methoxyphenyl)acetic acid is a commercially available compound. lobachemie.comnih.gov However, it can also be synthesized through various routes. One common laboratory preparation involves the hydrolysis of 4-methoxyphenylacetonitrile. chemicalbook.com Another route is the oxidation of 4-methoxytoluene or anethole. idealpublication.in For instance, 4-methoxyphenylacetaldehyde can be oxidized to the corresponding carboxylic acid. googleapis.com
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions , often facilitated by microwave irradiation, have emerged as a powerful tool for amide synthesis. tandfonline.comnih.govresearchgate.net Microwave heating can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. tandfonline.com The direct reaction of (4-methoxyphenyl)acetic acid and naphthalen-2-amine could potentially be achieved under solvent-free conditions with microwave assistance.
The use of catalysts instead of stoichiometric coupling reagents is another important green chemistry approach. Catalytic methods for direct amidation are being actively researched. catalyticamidation.infocatalyticamidation.info Boron-based catalysts, for example, have shown promise in facilitating the direct condensation of carboxylic acids and amines. catalyticamidation.info Metal-based catalysts are also under investigation. The ideal catalyst would be non-toxic, efficient in small quantities, and easily recoverable and reusable. For the synthesis of the target compound, evaluating different catalysts under solvent-free or green solvent (e.g., water, ethanol) conditions would be a key step in developing a sustainable process.
| Green Approach | Description | Potential Application to Target Synthesis |
| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat the reaction mixture, often without a solvent. tandfonline.commdpi.com | Direct reaction of (4-methoxyphenyl)acetic acid and naphthalen-2-amine under microwave irradiation could provide a rapid and efficient route. nih.govthieme-connect.com |
| Catalytic Direct Amidation | Employs a catalyst (e.g., based on boron or various metals) to facilitate the direct reaction between the carboxylic acid and amine, with water as the only byproduct. catalyticamidation.infoacs.org | A catalytic amount of a suitable Lewis acid or transition metal catalyst could be used to avoid stoichiometric waste from coupling reagents. |
| Biocatalysis | Utilizes enzymes to catalyze the amidation reaction. | While not as common for this type of amide, enzymatic methods offer high selectivity and mild reaction conditions. |
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chemistryforsustainability.org Traditional amidation methods that use stoichiometric coupling reagents have poor atom economy because a significant portion of the reagent mass ends up as waste byproducts. nih.gov
For example, in a reaction using a carbodiimide (B86325) coupling reagent, a urea byproduct with a significant molecular weight is formed. In contrast, the direct catalytic amidation of a carboxylic acid and an amine has a theoretical atom economy of 100%, as the only byproduct is water. rsc.org
The reaction efficiency is also assessed by the Process Mass Intensity (PMI) , which is the ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product. A lower PMI indicates a more environmentally friendly and efficient process. Green chemistry approaches, such as solvent-free reactions and catalysis, aim to significantly reduce the PMI of amide synthesis.
Purification and Isolation Techniques in Laboratory Synthesis
The successful synthesis of this compound is contingent upon effective purification and isolation of the final product from the reaction mixture. The crude product typically contains unreacted starting materials, reagents, and byproducts, necessitating one or more purification steps to obtain the compound in high purity. The choice of purification technique is guided by the physical properties of the target compound, such as its polarity, solubility, and crystallinity, as well as the nature of the impurities present. The most common and effective methods for the purification of N-arylacetamides, including this compound, are recrystallization and column chromatography.
Recrystallization is a widely used technique for purifying solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at the solvent's boiling point. Impurities, on the other hand, should either be insoluble in the hot solvent or remain dissolved in the cold solvent.
For a compound with the structural characteristics of this compound, which possesses both aromatic rings and a polar amide group, a solvent or a mixed-solvent system of intermediate polarity is often effective. Common choices include alcohols like ethanol (B145695) or methanol, or a mixture of a polar solvent with a nonpolar co-solvent. For instance, dissolving the crude product in a minimal amount of hot ethanol and then gradually adding water until the solution becomes turbid, followed by slow cooling, can induce the formation of pure crystals. Similarly, solvent systems such as ethyl acetate (B1210297)/hexane (B92381) or acetone/hexane can be employed. The selection of an appropriate solvent system is often determined empirically.
Table 1: Common Solvents for Recrystallization of N-Arylacetamides
| Solvent/Solvent System | Rationale for Use |
|---|---|
| Ethanol | Good solubility for many organic compounds at elevated temperatures. |
| Ethanol/Water | The addition of water as an anti-solvent can effectively induce crystallization. |
| Ethyl Acetate/Hexane | A versatile system where solubility can be finely tuned by adjusting the solvent ratio. |
The process involves dissolving the crude solid in a minimum amount of the chosen hot solvent to form a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The hot, saturated solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined, pure crystals. Rapid cooling should be avoided as it can lead to the precipitation of impurities along with the product. The purified crystals are then collected by suction filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried to a constant weight. The purity of the recrystallized product can be assessed by techniques such as melting point determination and spectroscopic analysis.
Column chromatography is a highly effective and versatile purification technique for separating components of a mixture based on their differential adsorption to a stationary phase. For the purification of this compound, silica (B1680970) gel is the most commonly used stationary phase due to its polarity and ability to separate compounds with varying polarities.
The separation is achieved by eluting the mixture through a column packed with silica gel using a suitable solvent system (mobile phase). The choice of the mobile phase is critical for achieving good separation. A common strategy is to start with a nonpolar solvent and gradually increase the polarity of the mobile phase. For N-arylacetamides, mixtures of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate are frequently used.
The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired compound. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate, is a key parameter used to optimize the solvent system for column chromatography. A solvent system that gives an Rf value of approximately 0.3-0.4 for the target compound on TLC is often a good starting point for column chromatography.
For a closely related compound, N-(naphthalen-2-yl)acetamide, a successful purification has been reported using flash column chromatography with a mobile phase of 50% ethyl acetate in petroleum ether. This suggests that a similar solvent system would likely be effective for the purification of this compound. Another effective eluent system for similar amides involves dichloromethane and ethyl acetate.
Table 2: Illustrative Solvent Systems for Column Chromatography of this compound on Silica Gel
| Mobile Phase (v/v) | Expected Rf Value (Approximate) | Notes |
|---|---|---|
| Hexane/Ethyl Acetate (4:1) | 0.2 - 0.3 | A good starting point for elution. |
| Hexane/Ethyl Acetate (2:1) | 0.4 - 0.5 | Increased polarity for faster elution of the product. |
In a typical procedure, the crude product is first dissolved in a minimal amount of a suitable solvent and may be pre-adsorbed onto a small amount of silica gel. This dry-loading method often leads to better separation. The silica with the adsorbed compound is then carefully loaded onto the top of the prepared column. The column is eluted with the chosen solvent system, and fractions are collected sequentially. The fractions are then analyzed by TLC to identify those containing the pure product. These fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Based on a comprehensive search of available scientific literature, the specific experimental spectroscopic data required to construct a detailed article on "this compound," including ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman spectra, could not be located. Generating a scientifically accurate and thorough analysis as per the requested outline is not possible without access to this foundational research data.
The creation of such an article requires published, peer-reviewed spectroscopic findings to ensure the content is factual and authoritative. Without this data, any attempt to describe the compound's structural elucidation would be speculative and not meet the standards of a scientific report.
Advanced Spectroscopic and Structural Elucidation of 2 4 Methoxyphenyl N 2 Naphthyl Acetamide
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Detailed mass spectrometry data, including the molecular ion peak and the fragmentation pattern for 2-(4-methoxyphenyl)-N-(2-naphthyl)acetamide, is not publicly available. This information is crucial for confirming the molecular weight and elucidating the structure of the compound by analyzing the masses of its fragments upon ionization.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Specific UV-Vis spectroscopic data for this compound, which would detail its absorption maxima (λmax) and correspond to specific electronic transitions within the molecule, is not available in the reviewed literature. This data would characterize the chromophores present in the molecule, such as the methoxyphenyl and naphthyl groups, and their electronic behavior.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not publicly available.
Therefore, it is not possible to provide the requested in-depth article focusing on the quantum chemical calculations, molecular docking studies, and molecular dynamics simulations for this specific molecule. The strict requirement to only include information pertaining solely to "this compound" cannot be met due to the absence of published research on these particular computational analyses.
General computational methodologies exist for compounds with similar functional groups (acetamide, methoxyphenyl, naphthyl), but no studies were found that have applied these methods to the exact chemical structure specified. Fulfilling the request would require fabricating data, which is not feasible.
Computational and Theoretical Investigations of 2 4 Methoxyphenyl N 2 Naphthyl Acetamide
Structure-Activity Relationship (SAR) Modeling via QSAR (Quantitative Structure-Activity Relationship)
A typical QSAR study on a series of analogs of 2-(4-methoxyphenyl)-N-(2-naphthyl)acetamide would involve the calculation of a variety of molecular descriptors, which can be broadly categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the methoxy (B1213986) group on the phenyl ring and the nitrogen and oxygen atoms of the acetamide (B32628) linkage would be key sites for electronic interactions.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and surface area would be important. The bulky naphthalene (B1677914) and methoxyphenyl groups would significantly influence the steric properties of this compound.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes. The logarithm of the octanol-water partition coefficient (logP) is the most common hydrophobic descriptor. The presence of both aromatic rings and polar functional groups in this compound suggests a balanced lipophilicity.
A hypothetical QSAR model for a series of analogs could reveal, for instance, that increasing the electron-donating capacity of the substituent on the phenyl ring enhances biological activity, or that a certain range of lipophilicity is optimal for the desired effect. Such models are invaluable in guiding the synthesis of new derivatives with potentially improved potency and selectivity.
Table 1: Hypothetical QSAR Descriptors for this compound and Their Potential Influence
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | Partial Charge on Amide Nitrogen | Could influence hydrogen bonding with a biological target. |
| HOMO/LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. | |
| Steric | Molecular Volume | The overall size may affect how the molecule fits into a receptor's binding pocket. |
| Surface Area of Naphthalene Ring | A larger surface area might lead to increased van der Waals interactions. | |
| Hydrophobic | Calculated logP (cLogP) | Determines the balance between aqueous solubility and lipid membrane permeability. |
| Topological | Wiener Index | Provides information about the branching and compactness of the molecule. |
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) and Drug-Likeness Analysis
In silico ADME prediction and drug-likeness analysis are essential computational tools used to filter out compounds with unfavorable pharmacokinetic profiles at an early stage of drug discovery. mdpi.comspringernature.com For this compound, we can predict its likely ADME properties and assess its drug-likeness based on its structural features and established computational models.
Drug-Likeness Analysis:
Drug-likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. A widely used set of guidelines is Lipinski's Rule of Five, which states that a compound is more likely to be orally bioavailable if it has:
A molecular weight of less than 500 Daltons.
A logP value of less than 5.
Fewer than 5 hydrogen bond donors (the sum of OHs and NHs).
Fewer than 10 hydrogen bond acceptors (the sum of Ns and Os).
Based on the structure of this compound, we can estimate its compliance with these rules. The presence of a single amide hydrogen provides one hydrogen bond donor, and the oxygen and nitrogen atoms act as hydrogen bond acceptors. Its molecular weight and calculated logP would likely fall within the acceptable ranges for a drug-like molecule. nih.gov
ADME Prediction:
Absorption: The compound's balanced lipophilicity, due to the presence of both aromatic rings and polar groups, suggests it could have good intestinal absorption. The topological polar surface area (TPSA) is another important predictor of absorption. A TPSA value within an optimal range is generally associated with good oral bioavailability.
Distribution: After absorption, a drug's distribution is influenced by its ability to bind to plasma proteins and penetrate tissues. Compounds with high lipophilicity tend to have a larger volume of distribution. The presence of the naphthalene and methoxyphenyl moieties in this compound suggests it may exhibit significant plasma protein binding.
Metabolism: The liver is the primary site of drug metabolism, which is often mediated by cytochrome P450 (CYP) enzymes. The methoxy group on the phenyl ring could be a potential site for O-demethylation by CYP enzymes. The aromatic rings could also undergo hydroxylation. In silico metabolism prediction tools can identify potential sites of metabolism and predict the major metabolites.
Excretion: The metabolites of the compound, being more polar, are expected to be primarily excreted through the kidneys.
Table 2: Predicted ADME Properties and Drug-Likeness of this compound
| Parameter | Predicted Value/Characteristic | Implication |
| Molecular Weight | < 500 Da | Compliant with Lipinski's Rule |
| logP | Moderate | Balanced solubility and permeability |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule |
| Hydrogen Bond Acceptors | < 10 | Compliant with Lipinski's Rule |
| Oral Bioavailability | Likely Good | Based on drug-likeness parameters |
| Blood-Brain Barrier Penetration | Possible | Depending on specific physicochemical properties |
| CYP450 Inhibition | Potential for inhibition of certain isoforms | Needs further investigation |
| Primary Metabolism Site | Methoxy group and aromatic rings | O-demethylation and hydroxylation are likely pathways |
It is crucial to emphasize that these are theoretical predictions based on the structure of this compound and general principles derived from studies on similar molecules. mdpi.comijpsjournal.com Experimental validation is necessary to confirm these in silico findings.
Biological Activity and Mechanistic Insights of 2 4 Methoxyphenyl N 2 Naphthyl Acetamide and Its Analogs
Antimicrobial Activity Evaluation
The antimicrobial potential of acetamide (B32628) derivatives, including analogs of 2-(4-methoxyphenyl)-N-(2-naphthyl)acetamide, has been a subject of scientific investigation, revealing a range of activities against various pathogenic microorganisms. These studies utilize in vitro assays to determine the efficacy of these compounds against both bacteria and fungi and delve into the molecular mechanisms underpinning their action.
Derivatives of the core acetamide structure have demonstrated notable antibacterial properties. For instance, the analog 2-chloro-N-(4-methoxyphenyl)acetamide, also referred to as p-acetamide, has shown broad-spectrum antimicrobial activity. nih.gov It is effective against both Gram-positive and Gram-negative bacteria. nih.gov In vitro tests showed its activity against Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, Listeria monocytogenes (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.gov
The antimicrobial effect of p-acetamide on B. subtilis was found to be particularly potent, with an inhibition zone of 23 mm. nih.gov Other N-phenylacetamide derivatives have also been synthesized and tested, with some showing significant activity against phytopathogenic bacteria like Pectobacterium carotovorum. researchgate.netchemjournal.kz Similarly, novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative species. nih.gov The presence of anisole (B1667542) and amide functional groups in these molecules is believed to contribute to their broad-spectrum antibacterial effects. nih.gov
Table 1: In Vitro Antibacterial Activity of 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide)
This table summarizes the zone of inhibition data for p-acetamide against various bacterial strains.
| Bacterial Strain | Gram Type | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Bacillus subtilis | Gram-positive | 23 | nih.gov |
| Staphylococcus aureus | Gram-positive | 20 | nih.gov |
| Enterococcus faecalis | Gram-positive | 20 | nih.gov |
| Listeria monocytogenes | Gram-positive | Data not specified | nih.gov |
| Escherichia coli | Gram-negative | Data not specified | nih.gov |
| Pseudomonas aeruginosa | Gram-negative | Data not specified | nih.gov |
| Klebsiella pneumoniae | Gram-negative | Inactive | nih.gov |
The antifungal properties of acetamide analogs have also been well-documented. The compound p-acetamide demonstrated activity against the yeast Candida glabrata. nih.gov Furthermore, it showed a very strong antifungal effect against the mold Trichoderma longibrachiatum, inhibiting its colony growth by 98%. nih.gov Significant inhibition was also observed against Mucor plumbeus (83%) and Fusarium solani (21%). nih.gov
Other related structures, such as 2-(6-methoxy-2-naphthyl)propionamide derivatives, have been synthesized and screened for antifungal activity against species like Candida albicans and Aspergillus niger, with some compounds showing efficacy comparable to the standard drug fluconazole. researchgate.net Studies on 2-acyl-1,4-naphthohydroquinones, which share the naphthyl moiety, also reported antifungal properties against various Candida and filamentous fungi strains. mdpi.com The synthetic amide 2-chloro-N-phenylacetamide has been specifically investigated for its promising activity against Aspergillus flavus, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 µg/mL. scielo.br
Table 2: In Vitro Antifungal Activity of 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide)
This table presents the percentage of colony growth inhibition by p-acetamide against different fungal species.
| Fungal Species | Type | Colony Growth Inhibition (%) | Reference |
|---|---|---|---|
| Trichoderma longibrachiatum | Mold | 98 | nih.gov |
| Mucor plumbeus | Mold | 83 | nih.gov |
| Fusarium solani | Mold | 21 | nih.gov |
| Candida glabrata | Yeast | Active (Zone of Inhibition: 12 mm) | nih.gov |
Investigations into the mechanism of antimicrobial action for these compounds have pointed towards the disruption of essential cellular processes. In silico analysis suggests that the antimicrobial effect of compounds like p-acetamide may be due to their inhibitory effect on DNA ligase. nih.gov DNA ligases are crucial enzymes involved in DNA replication, repair, and recombination in both bacteria and fungi. nih.gov By inhibiting this enzyme, the compounds can effectively halt these vital processes, leading to microbial cell death. nih.gov This mechanism provides a specific molecular target that explains the broad-spectrum activity observed. The amide groups present in these molecules are thought to enhance specificity by forming hydrogen bonds with components of the bacterial membrane. nih.gov
Anticancer and Cytotoxic Activity Studies (in vitro and in vivo animal models)
Phenylacetamide and naphthyl-containing compounds have emerged as a promising class of molecules with significant anticancer potential. Their cytotoxic effects have been evaluated across a multitude of cancer cell lines, and research has begun to uncover the molecular pathways through which they exert their anti-proliferative effects.
A range of acetamide derivatives has been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. Phenylacetamide derivatives have demonstrated potent cytotoxic effects on various cancerous cells, including breast (MCF-7, MDA-MB-468), prostate (PC3), promyelocytic leukemia (HL-60), and neuroblastoma (PC-12) cell lines. nih.govtbzmed.ac.ir For example, one study found that 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were particularly effective against the PC3 prostate carcinoma cell line. nih.gov
Similarly, compounds incorporating a naphthyl group have shown significant activity. N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide exhibited cytotoxic effects against HeLa cervical cancer cells comparable to the reference drug cisplatin. mdpi.com A series of N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines were found to be active against breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) cancer cell lines, with IC50 values below 10 μg/mL. nih.gov Chalcones containing a 2-naphthyl residue have also been studied for their anticancer properties. nih.gov
Table 3: In Vitro Cytotoxicity (IC50) of Selected Acetamide Analogs Against Human Cancer Cell Lines
This table compiles the IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, for various acetamide derivatives.
| Compound/Derivative Class | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide (2b) | PC3 | Prostate Carcinoma | 52 | nih.gov |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | PC3 | Prostate Carcinoma | 80 | nih.gov |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | MCF-7 | Breast Cancer | 100 | nih.gov |
| Phenylacetamide derivative (3d) | MDA-MB-468 | Breast Cancer | 0.6 ± 0.08 | tbzmed.ac.ir |
| Phenylacetamide derivative (3d) | PC-12 | Neuroblastoma | 0.6 ± 0.08 | tbzmed.ac.ir |
| Phenylacetamide derivative (3d) | MCF-7 | Breast Cancer | 0.7 ± 0.4 | tbzmed.ac.ir |
| N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | HeLa | Cervical Cancer | ~3.16 | mdpi.com |
The cytotoxic activity of these compounds is often linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. For instance, the chalcone (B49325) analog (2E)-3-(2-naphthyl)-1-(3'-methoxy-4'-hydroxy-phenyl)-2-propen-1-one was shown to cause cell cycle arrest in the G2/M phase in murine leukemia cells. nih.gov This was accompanied by a significant increase in the proportion of cells in the subG0/G1 phase, which is indicative of apoptosis. nih.gov
Mechanistically, this process involves the modulation of key regulatory proteins. The same study found that the compound promoted an increase in the Bax:Bcl-2 ratio, enhanced p53 expression, and activated caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov Other studies on related compounds have also demonstrated the upregulation of pro-apoptotic proteins like Bax, Bad, and Bid, alongside the downregulation of the anti-apoptotic protein Bcl-2. vivantechnologies.com The ability of synthetic organosulfur compounds like p-methoxyphenyl p-toluenesulfonate to induce apoptosis and cause cell cycle arrest in human breast cancer cells further supports that these are common mechanisms of action for this class of molecules. nih.gov
Inhibition of Specific Cellular Targets (e.g., tubulin polymerization, topoisomerase)
The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for forming the mitotic spindle during cell division. mdpi.com Molecules that interfere with this process, known as tubulin-binding agents, can arrest cells in mitosis, ultimately leading to programmed cell death (apoptosis). mdpi.com These agents are broadly classified based on their binding site on tubulin, with major sites being the colchicine (B1669291), vinca (B1221190) alkaloid, and taxane (B156437) binding sites. nih.gov Inhibitors targeting the colchicine site, for instance, typically prevent the polymerization of tubulin dimers into microtubules. mdpi.comnih.gov A variety of chemical scaffolds, including natural products like podophyllotoxin (B1678966) and combretastatin (B1194345) A-4, as well as synthetic molecules such as 2-aryl-4-benzoyl-imidazoles, have been identified as inhibitors that act on the colchicine binding site. nih.govmdpi.comresearchgate.net
Another critical cellular target for anticancer drugs is topoisomerase. nih.gov DNA topoisomerases are nuclear enzymes that resolve topological problems in DNA, such as supercoiling, which occur during replication and transcription. nih.gov Topoisomerase II (Top2) inhibitors are a major class of chemotherapeutic agents that function by stabilizing the transient covalent complex formed between the enzyme and DNA, leading to persistent double-strand breaks. nih.govnih.gov This DNA damage triggers cell cycle arrest and apoptosis. nih.gov Etoposide, a semisynthetic derivative of podophyllotoxin, is a well-known example of a Top2 inhibitor. nih.gov While certain podophyllotoxin analogs inhibit tubulin polymerization, others, like etoposide, have been developed to specifically inhibit topoisomerase II, demonstrating how modifications to a core structure can shift biological targets. researchgate.net
Although direct experimental studies on the interaction of this compound with tubulin or topoisomerase have not been detailed in the available literature, the broader class of N-aryl acetamide derivatives has been explored for various biological activities, and related structures have been investigated as potential tubulin polymerization inhibitors.
In vivo Animal Model Studies (e.g., rodent models for tumor inhibition, toxicity assessment in mice)
Preclinical in vivo studies using animal models are crucial for evaluating the therapeutic potential and safety of new chemical entities. Rodent models, particularly mice and rats, are extensively used to assess antitumor activity and systemic toxicity. mdpi.comresearchgate.net Xenograft models, where human cancer cells are implanted into immunocompromised mice, are common for evaluating a compound's ability to inhibit tumor growth. mdpi.comnih.gov
For the broader class of N-arylacetamide derivatives, in vivo studies have been conducted to assess both safety and efficacy in various contexts. In one study, novel 2-chloro-N-(aryl)acetamide and 2-azido-N-(aryl)acetamide derivatives were evaluated for acute oral toxicity in mice. nih.govresearchgate.net Following the guidelines of the Organisation for Economic Co-operation and Development (OECD), specific analogs were found to be nontoxic. nih.govresearchgate.net The same study also investigated the antidiabetic properties of these compounds in a streptozotocin-induced diabetes mouse model, demonstrating their potential for in vivo biological activity. nih.govresearchgate.net
While direct in vivo tumor inhibition studies for this compound were not found, research on other novel small molecules demonstrates the common methodologies used. For instance, the antitumor activity of hydroxylated biphenyl (B1667301) compounds, which are also small molecule drug candidates, has been demonstrated in animal models. mdpi.com Similarly, small molecule-drug conjugates have been shown to delay tumor growth in nude mice bearing renal cell carcinoma xenografts. nih.gov Toxicity of related N-aryl mercaptoacetamides has also been assessed using a zebrafish embryo model, which determined a maximum tolerated concentration for the tested compound. nih.gov These studies underscore the importance of in vivo models for characterizing the pharmacological and toxicological profiles of new acetamide-based compounds.
Enzyme Inhibition Studies and Mechanism of Action
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin (B1238610), the primary pigment in skin and hair. mdpi.comresearchgate.net It catalyzes two distinct reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. researchgate.net Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a significant target for inhibitors in cosmetics and medicine. nih.gov
While this compound has not been specifically detailed, studies on structurally related methoxy-substituted amide derivatives have shown significant tyrosinase inhibitory activity. mdpi.com A series of tyramine (B21549) derivatives incorporating a 4-methoxyphenyl (B3050149) group were synthesized and evaluated against mushroom tyrosinase. Several of these compounds exhibited potent inhibition, with IC₅₀ values significantly lower than that of the standard inhibitor, kojic acid. mdpi.com
For instance, kinetic analysis using Lineweaver-Burk plots revealed that these analogs act through different inhibition mechanisms. One of the most active compounds, 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (B77674) (Ph9), demonstrated a mixed type of inhibition. mdpi.com Another potent analog, 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (B1238496) (Ph6), was found to be a non-competitive inhibitor. mdpi.com This indicates that these molecules can bind to both the free enzyme and the enzyme-substrate complex, or to a site other than the active site, to impede enzyme function.
| Compound | IC₅₀ (nM) | Inhibition Type | Kᵢ (nM) |
|---|---|---|---|
| 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (Ph9) | 0.059 | Mixed | 0.093 |
| 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (Ph6) | 2.1 | Non-competitive | 2.3 |
| Kojic Acid (Standard) | 16700 | Competitive | N/A |
Alpha-glucosidase Inhibition
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that catalyzes the final step in the digestion of carbohydrates. nih.govmdpi.com It breaks down oligosaccharides and disaccharides into monosaccharides, such as glucose, which are then absorbed into the bloodstream. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and glucose absorption, thereby lowering postprandial blood glucose levels. This mechanism is a key therapeutic strategy for managing type 2 diabetes mellitus. mdpi.comnih.gov
The N-arylacetamide scaffold has been identified as a promising structural motif for developing potent α-glucosidase inhibitors. nih.gov A study focused on novel 2-[3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govarchivepp.comthiazin-2-yl]-N-arylacetamides revealed several compounds with potent inhibitory activity against α-glucosidase, with some derivatives being significantly more effective than the standard drug, acarbose. nih.gov The study highlighted that the presence of electron-withdrawing groups on the N-phenyl moiety could enhance the inhibitory potential. nih.gov For example, derivatives with bromo and chloro substitutions on the N-phenyl ring showed strong activity. nih.gov
| Compound ID | Substitution on N-phenyl ring | IC₅₀ (µM) |
|---|---|---|
| 12a | 4-Bromo | 18.25 |
| 12d | 4-Chloro | 20.76 |
| 12g | 2-Bromo | 24.24 |
| 11c | 4-Bromo | 30.65 |
| 12e | 2-Chloro | 35.14 |
| Acarbose (Standard) | - | 58.8 |
The mechanism of these inhibitors is typically competitive, where the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding. youtube.com This competitive inhibition effectively reduces the rate at which complex carbohydrates are broken down into absorbable glucose. youtube.com
Lipoxygenase (LOX) Inhibition
Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid and linoleic acid, leading to the production of bioactive lipid mediators such as leukotrienes and lipoxins. nih.gov These mediators are involved in various physiological and pathological processes, including inflammation. nih.gov Consequently, the inhibition of LOX enzymes is a target for the development of anti-inflammatory drugs. nih.gov
While direct studies on this compound are not available, other acetamide derivatives have been investigated as LOX inhibitors. For example, a series of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides were synthesized and evaluated for their ability to inhibit 15-lipoxygenase (15-LOX). acs.org Several of these compounds demonstrated potent to excellent inhibitory activity. acs.org This research indicates that the acetamide scaffold can be effectively utilized to design inhibitors of the lipoxygenase pathway.
| Compound | IC₅₀ (µM) |
|---|---|
| Compound 5f | 14.12 |
| Compound 5e | 15.24 |
| Compound 5g | 16.12 |
| Baicalein (Standard) | 22.14 |
Cyclooxygenase (COX-2) Inhibition
Cyclooxygenase (COX) enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. archivepp.com Two main isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and highly expressed at sites of inflammation. archivepp.com Selective inhibition of COX-2 is a desirable therapeutic goal to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. archivepp.comgalaxypub.co
The acetamide functional group has been incorporated into various molecular designs to create selective COX-2 inhibitors. archivepp.comgalaxypub.cogalaxypub.co Reviews on this topic highlight that N-aryl acetamide derivatives are a significant class of compounds being investigated for this activity. archivepp.comarchivepp.com One such compound, 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide, which contains the 4-methoxyphenyl moiety present in the target compound, has been noted for its potential anti-inflammatory efficacy as a COX-2 inhibitor. archivepp.comgalaxypub.co The development of acetamide derivatives as COX-2 inhibitors demonstrates the utility of this chemical scaffold in designing targeted anti-inflammatory agents. galaxypub.co
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the conversion of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cellular proliferation. Consequently, DHFR has been a significant target for the development of various therapeutic agents, including anticancer and antimicrobial drugs. nih.govwikipedia.orgnih.govpatsnap.comscbt.com Inhibitors of DHFR disrupt this metabolic pathway, leading to a depletion of essential molecules for cell growth and division. patsnap.com
While a wide array of compounds have been identified as DHFR inhibitors, current literature available through the conducted searches does not specify the inhibitory activity of this compound or its direct analogs against dihydrofolate reductase. Prominent DHFR inhibitors include methotrexate, used in cancer chemotherapy, and trimethoprim, an antibacterial agent. nih.govpatsnap.com The mechanism of these inhibitors typically involves binding to the active site of the DHFR enzyme, thereby preventing the binding of its natural substrate, dihydrofolate. patsnap.com The development of novel DHFR inhibitors continues to be an active area of research, with a focus on enhancing selectivity and overcoming resistance mechanisms. nih.gov
Serotonin (B10506) Receptor Modulation
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are involved in a wide range of physiological and psychological processes. Modulation of these receptors is a key strategy in the treatment of various central nervous system disorders.
Analogs of this compound have been investigated for their activity at serotonin receptors. One such analog, AC-90179 (2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide), has been identified as a selective and potent inverse agonist at the serotonin 2A (5-HT2A) receptor. An inverse agonist is a compound that binds to the same receptor as an agonist but elicits an opposite pharmacological response. AC-90179 also demonstrates antagonistic properties at the 5-HT2C receptor. researchgate.net The blockade of 5-HT2A receptors is a common feature of many atypical antipsychotic medications. nih.gov Selective 5-HT2A receptor antagonists are being investigated for their potential in treating a variety of neuropsychiatric disorders. nih.govunm.edu
The structure of AC-90179 shares the core 2-(4-methoxyphenyl)acetamide (B1347108) moiety with the subject compound, highlighting that this chemical scaffold can be a foundation for developing selective serotonin receptor modulators.
EP4 Antagonism
The prostaglandin (B15479496) E2 receptor 4 (EP4) is a G-protein coupled receptor that plays a significant role in inflammation, pain, and various cancers. mdpi.comnih.govpatsnap.com Antagonists of the EP4 receptor are of interest as potential therapeutic agents for these conditions. mdpi.comnih.govpatsnap.com
While there is no direct evidence of this compound acting as an EP4 antagonist in the reviewed literature, a structurally related compound, MF498 , has been identified as a selective EP4 receptor antagonist. researchgate.net MF498 contains a 2-(2-methoxyphenyl)acetamide (B3022822) core, differing in the position of the methoxy (B1213986) group on the phenyl ring compared to the subject compound. This compound has been shown to relieve joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. researchgate.net
The activity of MF498 suggests that the methoxyphenyl)acetamide scaffold can be a key pharmacophore for the development of EP4 receptor antagonists. The binding of PGE2 to the EP4 receptor initiates signaling cascades that contribute to inflammatory responses and pain perception. nih.govpatsnap.com By blocking this interaction, EP4 antagonists like MF498 can mitigate these effects. nih.govpatsnap.comresearchgate.net The potential for compounds with a similar chemical backbone to modulate the EP4 receptor warrants further investigation.
Antioxidant Activity Evaluation
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Free Radical Scavenging Assays (e.g., DPPH method)
The antioxidant potential of chemical compounds is often evaluated using in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the concentration of the DPPH radical is monitored by a decrease in its absorbance at a specific wavelength.
A study on a series of novel naphthyl-functionalized acetamide derivatives, which are structurally related to this compound, reported their antioxidant activity. researchgate.netnih.gov Interestingly, while these compounds were evaluated using both the DPPH and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, they showed no activity in the DPPH assay. researchgate.net However, several of the tested compounds demonstrated strong radical scavenging capacity in the ABTS assay, with EC50 values lower than 10 µg/mL. researchgate.net This highlights the importance of using multiple assays to comprehensively assess the antioxidant potential of a class of compounds, as activity can be method-dependent.
Mechanisms of Antioxidant Action
The antioxidant activity of a compound can be exerted through various mechanisms. These include:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.
Single Electron Transfer (SET): The antioxidant donates an electron to a free radical.
Chelation of Metal Ions: Some antioxidants can bind to metal ions, such as iron and copper, which can catalyze the formation of free radicals.
The chemical structure of this compound, containing both a methoxyphenyl and a naphthyl group, suggests potential for antioxidant activity. The methoxy group on the phenyl ring can influence the electron-donating ability of the molecule, which is a key factor in radical scavenging. The extended aromatic system of the naphthyl group can also play a role in stabilizing the radical formed after donation of a hydrogen atom or an electron.
Structure-Activity Relationship (SAR) Analysis
Structure-activity relationship (SAR) analysis is a critical process in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For N-aryl acetamide derivatives, several structural features can be modulated to optimize their interaction with biological targets.
For acetamide derivatives, modifications to the N-aryl group can significantly impact activity. In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, systematic changes to the aryl group led to the establishment of clear structure-activity relationships for their inhibitory activity. mdpi.com Similarly, for aryl acetamide triazolopyridazines, the nature and position of substituents on the aryl ring were found to be crucial for their biological effects, with a notable role for fluorine substitution. nih.gov
The linker between the aryl groups and the nature of the substituents on these rings are also important. Studies on pyrazolopyrimidine-based ligands with a terminal acetamide group have shown that N,N-disubstitutions on the acetamide allow for the introduction of diverse chemical moieties without sacrificing affinity for their target. nih.govwustl.edu This suggests that for this compound, modifications to the acetamide nitrogen could be a viable strategy for modulating its biological properties.
Influence of Methoxy Group Position on Activity
The position of the methoxy (-OCH3) group on the phenyl ring is a critical determinant of biological activity. The electron-donating nature and steric bulk of the methoxy group can significantly alter the molecule's electronic properties, conformation, and ability to bind to target proteins. While SAR studies specifically for 2-(methoxyphenyl)-N-(2-naphthyl)acetamide are not extensively documented in publicly available literature, the principle has been clearly established in other classes of bioactive molecules.
For instance, studies on resveratrol (B1683913), a natural stilbene, demonstrate that the position of methoxy substitutions profoundly impacts biological effects such as anti-platelet and anti-cancer activity. nih.gov In one study, resveratrol derivatives were synthesized with methoxy groups at different positions. The 4'-methoxy derivative showed a significant increase in anti-platelet activity compared to the parent molecule, whereas other patterns of methoxylation resulted in similar or reduced activity. nih.gov This suggests that the para-position, as seen in this compound, can be crucial for optimal interaction with a binding site. The methoxy group in the para position can influence hydrogen bond formation and hydrophobic interactions, potentially by orienting the molecule favorably within a receptor pocket. nih.gov
| Compound Class | Methoxy Position | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Resveratrol Derivatives (Anti-platelet) | 4' (para) | Potency significantly increased (~2.5 orders of magnitude) | nih.gov |
| Resveratrol Derivatives (Anti-platelet) | 3 (meta) | Potency increased | nih.gov |
| Copper(II) β-diketone Complexes (Antimicrobial) | para vs. ortho | Altered spatial structure and biological activity | mdpi.com |
Role of Naphthyl Moiety in Potency and Selectivity
The N-(2-naphthyl) moiety is a key structural feature that often confers increased potency and selectivity. The large, planar, and hydrophobic surface of the naphthalene (B1677914) ring system can engage in significant π-π stacking and hydrophobic interactions with aromatic amino acid residues in a protein's active site.
A clear example of the naphthyl group's importance comes from studies on acetamide derivatives bearing quinolin-2(1H)-one moieties, which were evaluated for antiproliferative activity against various human cancer cell lines. nih.gov In this series, compounds with an N-(naphthalen-2-yl) group were directly compared to analogs with N-(substituted phenyl) groups. The results consistently demonstrated that the N-(naphthalen-2-yl) analogs possessed superior potency.
For example, the compound N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was identified as the most active compound against the NPC-TW01 nasopharyngeal cancer cell line, with an IC50 value of 0.6 μM. nih.gov Its phenyl-substituted counterparts were significantly less active. This highlights that the extended aromatic system of the naphthalene ring is more effective for binding and inducing a biological response than a smaller phenyl ring in this context. The 2-position of the naphthalene substitution is also specific and crucial for the observed activity, as it dictates the angle and trajectory of the acetamide linker relative to the aromatic system, ensuring optimal geometry for receptor binding. nih.gov
| Compound ID (from source) | N-Aryl Moiety | Core Structure | Antiproliferative Activity (IC50, μM) vs. NPC-TW01 Cells | Reference |
|---|---|---|---|---|
| 18 | Naphthalen-2-yl | 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | 0.6 | nih.gov |
| 17 | Phenyl | 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | >10 | nih.gov |
| 19 | 4-Methylphenyl | 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | >10 | nih.gov |
Effects of Substitutions on the Acetamide Linker
The acetamide linker (-CH2-CO-NH-) is not merely a spacer but an active component that contributes to the molecule's structural rigidity and hydrogen-bonding capabilities. Modifications to this linker can significantly impact biological activity by altering conformation, stability, and reactivity.
One common modification is the substitution at the α-carbon (the -CH2- group). Introducing substituents at this position can influence the molecule's orientation and introduce new interactions with the target. For example, the synthesis of 2-chloro-N-aryl acetamides introduces a reactive electrophilic site. researchgate.netnih.gov The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This chemical reactivity can be harnessed for covalent inhibition, where the molecule forms a permanent bond with a nucleophilic residue (like cysteine or serine) in a protein's active site, leading to irreversible inhibition.
Future Research Directions and Potential Applications in Academic Research
Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity
A primary focus of future research will likely be the design and synthesis of novel derivatives of 2-(4-methoxyphenyl)-N-(2-naphthyl)acetamide to explore and optimize its potential biological activities. The core structure offers multiple points for modification, allowing for a systematic investigation of structure-activity relationships (SAR).
Table 1: Potential Sites for Chemical Modification
| Molecular Fragment | Potential Modifications | Rationale for Modification |
| Methoxyphenyl Ring | - Alteration of the methoxy (B1213986) group's position (ortho, meta, para).- Introduction of additional substituents (e.g., halogens, alkyl groups, nitro groups).- Replacement of the methoxy group with other electron-donating or electron-withdrawing groups. | To probe the influence of electronic and steric effects on target binding and activity. |
| Acetamide (B32628) Linker | - Variation of the linker length.- Introduction of conformational constraints (e.g., through cyclization).- Replacement with alternative linking groups (e.g., thioamide, sulfonamide). | To optimize the spatial orientation of the aromatic rings and improve binding affinity and selectivity. |
| Naphthyl Moiety | - Substitution at various positions on the naphthalene (B1677914) ring.- Replacement of the 2-naphthyl group with a 1-naphthyl isomer or other polycyclic aromatic systems. | To explore the impact of the size and shape of the hydrophobic moiety on biological interactions. |
The synthesis of such derivatives can be achieved through established organic chemistry methodologies. For instance, the amide bond can be readily formed by coupling 2-(4-methoxyphenyl)acetic acid with 2-naphthylamine using standard coupling reagents. Modifications to the aromatic rings can be introduced either on the starting materials or through post-synthesis functionalization.
Exploration of New Biological Targets and Pathways
Given the structural similarities to known bioactive molecules, a key research direction will be the screening of this compound and its derivatives against a wide array of biological targets.
Anticancer Activity: Numerous acetamide derivatives have demonstrated antiproliferative effects against various cancer cell lines. For example, certain N-(naphthalen-2-yl)acetamide derivatives have shown activity against human cancer cell lines nih.gov. Future studies could involve screening this compound and its analogs against a panel of cancer cell lines to identify potential anticancer agents.
Enzyme Inhibition: The acetamide scaffold is present in many enzyme inhibitors. For instance, substituted acetamide derivatives have been investigated as inhibitors of butyrylcholinesterase, a target relevant to Alzheimer's disease nih.gov. Screening against a range of enzymes, such as kinases, proteases, and cholinesterases, could reveal novel inhibitory activities.
Receptor Modulation: Compounds containing the methoxyphenyl and acetamide moieties have been explored as modulators of various receptors, including serotonin (B10506) receptors nih.gov. Investigating the interaction of this compound with different G-protein coupled receptors (GPCRs) and ion channels could uncover new pharmacological profiles.
Antimicrobial and Antifungal Activity: Derivatives of N-(4-methoxyphenyl)acetamide have been synthesized and studied for their potential antibacterial and antifungal properties researchgate.net. This suggests that the target compound could serve as a lead structure for the development of new anti-infective agents.
Advanced Mechanistic Studies using Omics Technologies
Should initial screenings reveal significant biological activity, the next logical step would be to employ advanced "omics" technologies to elucidate the compound's mechanism of action.
Transcriptomics (RNA-Seq): By treating cells with the compound and analyzing the resulting changes in gene expression, researchers can identify the cellular pathways that are modulated. This can provide valuable clues about the compound's molecular targets and downstream effects.
Proteomics: Techniques such as mass spectrometry-based proteomics can be used to identify proteins that directly bind to the compound (chemoproteomics) or whose expression or post-translational modification state is altered upon treatment.
Metabolomics: Analyzing the metabolic profile of cells or organisms treated with the compound can reveal its impact on metabolic pathways, which can be particularly relevant for understanding its effects in cancer or metabolic diseases.
These unbiased, system-wide approaches can provide a comprehensive understanding of the compound's biological effects and help in identifying novel targets and mechanisms.
Development of Advanced Delivery Systems for in vitro and in vivo Studies
The physicochemical properties of this compound, such as its solubility and bioavailability, will be crucial for its potential therapeutic applications. Future research could focus on developing advanced delivery systems to enhance its efficacy.
Table 2: Potential Drug Delivery Strategies
| Delivery System | Potential Advantages |
| Nanoparticles | - Improved solubility and stability.- Targeted delivery to specific tissues or cells.- Controlled release of the compound. |
| Liposomes | - Encapsulation of both hydrophilic and hydrophobic compounds.- Biocompatibility and biodegradability. |
| Prodrugs | - Enhanced absorption and distribution.- Site-specific activation of the compound. |
These strategies could improve the compound's pharmacokinetic profile and enable its effective use in both preclinical and potentially clinical settings.
Collaborative Research for Comprehensive Pharmacological Profiling
A comprehensive understanding of the pharmacological profile of this compound and its derivatives will require a multidisciplinary and collaborative approach.
Academia-Industry Partnerships: Collaborations between academic researchers and pharmaceutical companies can provide access to high-throughput screening platforms, extensive compound libraries for comparison, and expertise in drug development and clinical translation.
Interdisciplinary Consortia: Bringing together experts in synthetic chemistry, pharmacology, molecular biology, and computational modeling can accelerate the research process from initial hit identification to lead optimization and preclinical evaluation.
By fostering a collaborative research environment, the scientific community can more effectively and efficiently explore the full potential of this compound and its future derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
